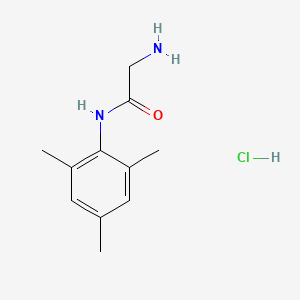

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride

Beschreibung

2-Amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride (IUPAC name: 2-amino-N-(2,4,6-trimethylphenyl)acetamide; hydrochloride) is a substituted acetamide derivative featuring a 2,4,6-trimethylphenyl (mesityl) group attached to the amide nitrogen and an amino (-NH₂) group on the α-carbon of the acetamide backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C₁₁H₁₆N₂O·HCl, with a PubChem CID of 12546856. The compound is typically a white, odorless crystalline powder stored at room temperature .

Eigenschaften

IUPAC Name |

2-amino-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAZOFONKQSJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Structural Findings :

- Substitutions on the acetamide backbone (e.g., -CH₃, -Cl, -CH(CH₃)₂) alter bond distances and angles. For example, the C=O bond length in TMPA (1.230 Å) elongates slightly in TMPDCA (1.235 Å) due to electron-withdrawing Cl substituents .

- Dichloro derivatives (TMPDCA) exhibit intramolecular N–H⋯Cl hydrogen bonds, influencing crystal packing and solubility .

Pharmacologically Active Analogues

Pharmacological Insights :

- Amino substitutions (e.g., -NH₂ in remacemide vs. -N(CH₂CH₃)₂ in trimecaine) modulate toxicity and metabolic stability. For instance, trimecaine’s diethylamino group correlates with higher acute toxicity .

Crystallographic and Physicochemical Comparisons

Notable Trends:

- Hydrochloride salts universally improve solubility compared to free bases.

- Chlorine substituents (TMPDCA) reduce polarity but introduce halogen bonding opportunities .

Biologische Aktivität

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride is an organic compound characterized by its unique structural features, including an amino group and a 2,4,6-trimethylphenyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's structure allows it to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves the binding of the compound to active or allosteric sites on these targets, leading to modulation of biochemical pathways. This interaction can inhibit enzyme activity or alter receptor signaling, which is crucial for its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms through which it exerts these effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. For example, a study showed that derivatives of this compound exhibited cytotoxic effects comparable to established anticancer drugs in specific tumor models .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and exhibited better cytotoxicity than the reference drug bleomycin. This finding supports its potential as a lead compound in cancer drug development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival. The binding affinity and selectivity were assessed using various biochemical assays, highlighting the compound's potential as a therapeutic agent targeting metabolic dysregulation in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its uniqueness and advantages.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|---|

| This compound | Structure | High | Significant | Enzyme inhibition |

| N-(2,4,6-Trimethylphenyl)formamide | Structure | Moderate | Low | Unknown |

| 2,4,6-Trimethylaniline | Structure | Low | Moderate | Unknown |

This table illustrates that while similar compounds exist, this compound stands out due to its higher efficacy in both antimicrobial and anticancer activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.